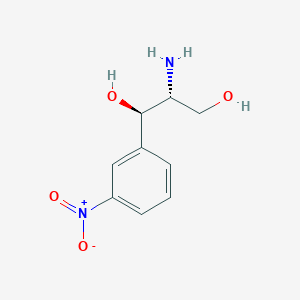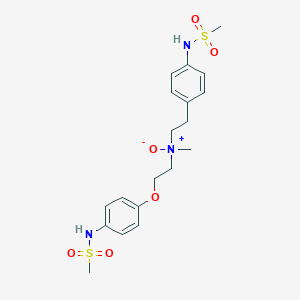
Zotepine N-Oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zotepine N-Oxide is a metabolite of Zotepine, an atypical antipsychotic drug used primarily for the treatment of schizophrenia and acute bipolar mania. Zotepine itself is a dibenzothiepin derivative that acts as a dopamine and serotonin antagonist. This compound retains many of the pharmacological properties of its parent compound, making it a subject of interest in various scientific research fields .
Preparation Methods
The preparation of Zotepine N-Oxide involves the oxidation of Zotepine. This can be achieved through various synthetic routes, including:
Oxidation with Hydrogen Peroxide: Zotepine can be oxidized using hydrogen peroxide in the presence of a catalyst to form this compound.
Oxidation with m-Chloroperbenzoic Acid: Another method involves the use of m-chloroperbenzoic acid as an oxidizing agent under controlled conditions to yield this compound.
Chemical Reactions Analysis
Zotepine N-Oxide undergoes several types of chemical reactions:
Oxidation: As an oxidized form of Zotepine, it can undergo further oxidation reactions.
Reduction: this compound can be reduced back to Zotepine under specific conditions.
Substitution: The compound can participate in substitution reactions, particularly involving the nitrogen and oxygen atoms.
Common reagents and conditions used in these reactions include hydrogen peroxide, m-chloroperbenzoic acid, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Zotepine N-Oxide has several scientific research applications:
Chemistry: It is used as a reference compound in studies involving the oxidation and reduction of antipsychotic drugs.
Biology: Researchers study its effects on neurotransmitter systems to understand its pharmacological properties.
Medicine: this compound is investigated for its potential therapeutic effects and side effects in the treatment of psychiatric disorders.
Industry: The compound is used in the development of new antipsychotic medications and in the study of drug metabolism .
Mechanism of Action
Zotepine N-Oxide exerts its effects through several mechanisms:
Dopamine Antagonism: It has a high affinity for D1- and D2-like dopamine receptors, inhibiting dopamine activity.
Serotonin Antagonism: The compound also antagonizes several serotonin receptors, including 5-HT2a, 5-HT2c, 5-HT6, and 5-HT7.
Noradrenaline Reuptake Inhibition: This compound inhibits the reuptake of noradrenaline, contributing to its therapeutic effects.
Comparison with Similar Compounds
Zotepine N-Oxide can be compared with other similar compounds, such as:
Norzotepine: Another metabolite of Zotepine, which also exhibits antipsychotic properties.
Mosapramine: A benzamide antipsychotic with similar dopamine and serotonin antagonistic effects.
Timiperone: A butyrophenone antipsychotic with a different chemical structure but similar pharmacological actions.
This compound is unique due to its specific oxidation state and its combined effects on dopamine and serotonin receptors, making it a valuable compound for research and therapeutic applications.
Properties
CAS No. |
63720-83-2 |
|---|---|
Molecular Formula |
C₁₈H₁₈ClNO₂S |
Molecular Weight |
347.86 |
Synonyms |
2-[(8-Chlorodibenzo[b,f]thiepin-10-yl)oxy]-N,N-dimethylethanamine N-Oxide; Dibenzo[b,f]thiepin Ethanamine derivative |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Ethyl 2-(6-(acetoxymethyl)-5-oxo-2,3-dihydro-5H-spiro[indolizine-1,2'-[1,3]dioxolan]-7-yl)propanoate](/img/structure/B1144632.png)
![Ethyl 2-(6-(acetamidomethyl)-5-oxo-2,3-dihydro-5H-spiro[indolizine-1,2'-[1,3]dioxolan]-7-yl)propanoate](/img/structure/B1144633.png)
![Ethyl 2-(6-cyano-5-oxo-2,3-dihydro-5H-spiro[indolizine-1,2'-[1,3]dioxolan]-7-yl)propanoate](/img/structure/B1144636.png)
